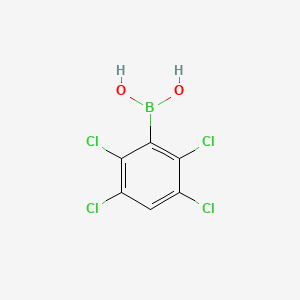

![molecular formula C9H11N3 B1419910 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 82193-27-9](/img/structure/B1419910.png)

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Overview

Description

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is represented by the InChI code: 1S/C9H11N3/c1-6-4-3-5-12-8(10)7(2)11-9(6)12/h3-5H,10H2,1-2H3 . The molecular weight of the compound is 161.21 .The InChI key for the compound is PQYHNIRIIDGFAA-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Heterocyclic Amines : Research on the synthesis of various heterocyclic amines, including 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, has been investigated. For example, the synthesis of compounds like 2-amino-3,4-dimethylimidazo(4,5-f)-quinoline and 2-amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline was studied, indicating the formation of amino-imidazoazarenes in reactions involving aldoses, amino acids, and creatinine (Milić, Djilas, & Čanadanović-Brunet, 1993).

Biological and Medicinal Applications

- Antituberculosis Activity : A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good antituberculosis activity, indicating the potential medicinal applications of compounds structurally related to 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine (Jadhav et al., 2016).

- Antimicrobial Properties : Research on new imidazo[1,2-a]pyridines, including derivatives of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, showed varying degrees of antibacterial, antifungal, and antimycobacterial activities against organisms like Staphylococcus aureus and Mycobacterium tuberculosis (Cesur, Cesur, Birteksoez, & Otük, 2010).

Analytical Chemistry

- Quantification in Food : Techniques have been developed for the quantification of heterocyclic amines like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in food, suggesting the relevance of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine in analytical chemistry and food safety research (Murray, Lynch, Knize, & Gooderham, 1993).

Environmental and Food Safety

- Formation in Cooked Foods : Studies have looked into the formation of related compounds, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, in cooked foods, which could imply similar investigations for 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine in the context of food safety (Sabally et al., 2016).

Future Directions

Imidazopyridines, including 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, have potential applications in medicinal chemistry . They have shown significant activity against various diseases, including tuberculosis . Therefore, future research could focus on exploring their potential in drug discovery and development .

Mechanism of Action

Target of Action

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a type of imidazo[1,2-a]pyridine, which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been found to interact with various biological targets, depending on their functional groups .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

2,8-dimethylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-4-3-5-12-8(10)7(2)11-9(6)12/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYHNIRIIDGFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1419832.png)

![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1419841.png)

![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)

![2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419843.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B1419844.png)

![2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid](/img/structure/B1419846.png)

![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B1419848.png)

![3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1419850.png)